![molecular formula C21H19NO4 B2888256 (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one CAS No. 690213-84-4](/img/structure/B2888256.png)
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one
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Description
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, also known as DMACM, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of coumarin derivatives and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Photophysical Property Analysis
The compound’s structural and photophysical properties have been extensively studied. It has been synthesized and characterized based on spectral data (IR, 1HNMR & 13C NMR) and X-ray crystallographic data . Its photophysical parameters, such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield, have been investigated, particularly the effects of solvent polarity on these parameters .
Solvatochromic Studies
Significant red shifts in the emission spectrum compared to the absorption spectrum have been observed upon increasing solvent polarity. This indicates a higher dipole moment in the excited state than in the ground state, which is crucial for understanding solvatochromic effects .
Interaction with Nanoparticles
The interaction of this compound with colloidal silver nanoparticles (AgNPs) has been studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements. The data suggest that dynamic quenching and energy transfer are significant in the fluorescence quenching of the compound by AgNPs .
Sensing Applications
Due to its intramolecular charge transfer (ICT) properties, the compound can be used in sensing applications. The ICT state is sensitive to the microenvironment, which makes it a potential candidate for developing sensitive and selective sensors .
Laser Dyes
Chalcone derivatives like this compound are of interest as laser dyes due to their strong electron donor-acceptor interactions. They can be used to create dyes that operate efficiently across different wavelengths .
Fluorescent Dyes
The compound’s fluorescent properties make it suitable for use as a fluorescent dye. Its ability to undergo significant shifts in fluorescence upon changes in the environment is valuable for various fluorescence-based applications .
Biological and Pharmacological Research
While the primary focus has been on the photophysical aspects, the compound’s structure suggests potential biological and pharmacological applications. Further research could explore its use in drug design and bioimaging .
properties
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22(2)16-10-7-14(8-11-16)9-12-18(23)17-13-15-5-4-6-19(25-3)20(15)26-21(17)24/h4-13H,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQINKRQPZVYNM-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one |
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